N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a benzyl group, and a sulfonamide moiety
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPDJFDNDRHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting benzylamine with a suitable aldehyde or ketone under reductive amination conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Research: It is used in studies related to neuroprotection and neurodegeneration.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, which plays a role in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide
- **N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a 4-chlorobenzenesulfonamide group and a benzylpiperidine moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
